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Compound of Interest

Compound Name: Phenol oxazoline

Cat. No.: B1209690

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and
data analysis techniques essential for the structural elucidation of novel phenol oxazoline
compounds. These heterocyclic compounds are of significant interest in medicinal chemistry
and materials science, necessitating robust and precise characterization. This guide details the
key experimental protocols and presents a structured approach to data interpretation,
facilitating the unambiguous determination of molecular structure.

Core Analytical Techniques for Structural
Elucidation

The structural elucidation of novel phenol oxazoline compounds relies on a combination of
powerful analytical techniques. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy,
Mass Spectrometry (MS), and single-crystal X-ray crystallography are employed to determine
the connectivity of atoms, the molecular weight and formula, and the three-dimensional
arrangement of the molecule in the solid state, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic
molecules in solution. For phenol oxazoline compounds, *H and 3C NMR are fundamental for
establishing the carbon-hydrogen framework.
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Key NMR Data for Phenol Oxazoline Compounds:

The chemical shifts (d) in NMR spectra are indicative of the electronic environment of the
nuclei. The following table summarizes typical *H and *3C NMR chemical shifts for a
representative 2-(4-hydroxyphenyl)-4,5-dihydro-1,3-oxazole structure.

Table 1: *H and 3C NMR Spectroscopic Data for 2-(4-hydroxyphenyl)-4,5-dihydro-1,3-oxazole

Atom Position 'H Chemical Shift (6, ppm)  **C Chemical Shift (6, ppm)
Phenolic OH ~9.0 - 10.0 (broad singlet)

Aromatic CH (ortho to OH) ~6.8 - 7.0 (doublet) ~115-117

Aromatic CH (meta to OH) ~7.7 - 7.9 (doublet) ~128 - 130

Aromatic C (ipso to OH) - ~158 - 162

Aromatic C (ipso to oxazoline) - ~120 - 125

Oxazoline CHz (N-CH2) ~4.0 - 4.4 (triplet) ~54 - 56

Oxazoline CH2 (O-CHz2) ~4.4 - 4.8 (triplet) ~67 - 69

Oxazoline C=N - ~164 - 168

Note: Chemical shifts can vary depending on the solvent, concentration, and substitution
pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental
composition of a compound. High-resolution mass spectrometry (HRMS) is particularly
valuable for determining the exact molecular formula.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for a Phenol Oxazoline Compound
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Compound Molecular Formula

Calculated [M+H]*
Found [M+H]* (m/z)

(m/z)
(4S,5R)-4-butyl-5-
ethyl-2-phenyl-4,5- Ci5H21NO 232.1701 232.1705
dihydrooxazole
2-(4-
hydroxyphenyl)-4,5- CoHaNO2 164.0712 164.0710

dihydro-1,3-oxazole

Single-Crystal X-ray Crystallography

When a crystalline sample of the compound is available, single-crystal X-ray crystallography

provides the definitive three-dimensional structure, including bond lengths, bond angles, and

stereochemistry.[1][2]

Table 3: Selected Crystallographic Data for 2-(4-Hydroxyphenyl)-4,4-dimethyl-2-oxazoline[2]

Parameter Value
Molecular Formula C11H13NOz2
Crystal System Monoclinic
Space Group P21/c
a (A 10.123 (1)
b (A) 11.145 (1)
c (R) 9.045 (1)
B () 108.98 (1)
V (A9) 964.1 (2)
Z 4
Experimental Protocols
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Detailed and reproducible experimental protocols are critical for obtaining high-quality data for
structural elucidation.

Synthesis of Phenol Oxazoline Compounds

A common method for the synthesis of 2-substituted-2-oxazolines involves the cyclization of a
B-amino alcohol with a carboxylic acid derivative.[3] For phenolic oxazolines, a substituted
benzoic acid or benzonitrile is often used.

General Protocol for the Synthesis of 2-(Hydroxyphenyl)-2-oxazolines:

o Reaction Setup: A mixture of a hydroxybenzoic acid (1.0 equivalent), 2-aminoethanol (1.2
equivalents), and a dehydrating agent (e.g., boric acid or under azeotropic removal of water)
in a high-boiling point solvent (e.g., toluene or xylene) is prepared in a round-bottom flask
equipped with a reflux condenser and a Dean-Stark trap.

e Reaction Conditions: The reaction mixture is heated to reflux for several hours to overnight,
with the progress of the reaction monitored by thin-layer chromatography (TLC).

o Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent
is removed under reduced pressure.

 Purification: The crude product is purified by column chromatography on silica gel or by
recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure
phenol oxazoline compound.

NMR Spectroscopic Analysis

Protocol for NMR Sample Preparation and Data Acquisition:

o Sample Preparation: Dissolve approximately 5-10 mg of the purified phenol oxazoline
compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCIz, DMSO-ds, or MeOD) in an
NMR tube.

» Data Acquisition: Acquire *H and 3C NMR spectra on a high-field NMR spectrometer (e.g.,
400 MHz or higher). Standard 1D experiments (*H, 13C{*H}) should be performed, along with
2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single
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Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish
connectivity.

Mass Spectrometric Analysis

Protocol for High-Resolution Mass Spectrometry (HRMS):

e Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a
suitable solvent (e.g., methanol or acetonitrile) that is compatible with the ionization source.

o Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization
method, such as Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization
(APCI). Acquire the mass spectrum in positive or negative ion mode to observe the
molecular ion (e.g., [M+H]* or [M-H]").

Single-Crystal X-ray Crystallography

Protocol for Crystal Growth and X-ray Diffraction Analysis:[4]

o Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction.
This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a
saturated solution.

o Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.[4]

o Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped
with a suitable X-ray source (e.g., Mo Ka or Cu Ka radiation) and a detector.[4]

 Structure Solution and Refinement: Process the collected data to determine the unit cell
parameters and space group. Solve the crystal structure using direct methods or Patterson
methods and refine the structural model against the experimental data.[4]

Visualization of Workflows

The following diagrams illustrate the logical workflow for the synthesis and structural elucidation
of novel phenol oxazoline compounds.
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Caption: General workflow for the synthesis and structural elucidation of phenol oxazoline
compounds.
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Caption: Logical workflow for determining the chemical structure of a novel compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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